1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid, also known as CHF5074, is a synthetically derived compound that acts as a γ-secretase modulator (GSM). [, , ] GSMs represent a class of small molecules that indirectly target the production of amyloid-beta (Aβ) peptides, specifically the more aggregation-prone Aβ42 isoform. [, ] Accumulation of Aβ peptides in the brain is considered a key pathological hallmark of Alzheimer's disease (AD). [, , ] CHF5074 has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic application in AD. [, , ]
The synthesis of CHF 5074 involves several steps typical of organic synthesis processes. While specific proprietary methods may not be publicly available, the general approach can be outlined as follows:
Technical parameters such as reaction temperatures, solvent choice, and reaction times are crucial for optimizing yield and purity but are typically proprietary.
The molecular structure of CHF 5074 can be described as follows:
The compound's structure allows it to interact with various biological targets, particularly in modulating amyloid precursor protein processing.
CHF 5074 primarily engages in several key chemical reactions relevant to its mechanism of action:
The mechanism of action of CHF 5074 involves multiple pathways:
These combined actions suggest that CHF 5074 may not only mitigate symptoms but also address underlying pathological processes in Alzheimer’s disease.
CHF 5074 exhibits several notable physical and chemical properties:
These properties are critical for determining the dosing regimen and formulation strategies for clinical use.
CHF 5074 is primarily being explored for its applications in treating Alzheimer’s disease and related cognitive impairments:
γ-Secretase is an intramembrane aspartyl protease complex essential for the final step of amyloid-β (Aβ) peptide generation. It cleaves the amyloid precursor protein (APP) C-terminal fragment (C99) to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. The enzyme complex comprises four core subunits: presenilin (catalytic component), nicastrin, Aph-1, and Pen-2 [6]. Pathologically, familial Alzheimer’s disease (FAD) mutations in presenilin shift γ-secretase activity toward producing longer, aggregation-prone Aβ42/43 peptides, which nucleate amyloid plaques and disrupt synaptic function [2] [6]. The Aβ42/40 ratio is a critical determinant of amyloidosis, as Aβ42 self-aggregates more readily than Aβ40 and dominates amyloid plaques [6] [9].
Table 1: Aβ Peptide Profiles in Alzheimer’s Disease
Peptide | Relative Abundance | Aggregation Propensity | Role in AD Pathology |
---|---|---|---|
Aβ40 | High (~90%) | Low | Baseline clearance |
Aβ42 | Low (~10%) | High | Plaque nucleation |
Aβ38 | Moderate | Very low | Anti-amyloidogenic |
Aβ43 | Trace | Very high | Early plaque component |
Traditional γ-secretase inhibitors (GSIs; e.g., semagacestat) reduce Aβ production but indiscriminately block proteolysis of Notch and >140 other substrates, causing severe side effects like gastrointestinal toxicity and impaired lymphocyte maturation [6] [9]. In contrast, GSMs selectively alter γ-secretase processivity without inhibiting overall activity. First-generation GSMs included nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, which lower Aβ42 while increasing shorter Aβ38 [3] [9]. This shift occurs via allosteric modulation of the γ-secretase complex, promoting sequential cleavage along the Aβ37/38/40 pathway while attenuating Aβ42/43 production [2] [6]. GSMs thus offer a superior safety profile by preserving Notch signaling and other physiologically critical cleavages [9].
CHF5074 [1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid] was designed to overcome limitations of early NSAID-derived GSMs. While structurally related to flurbiprofen, CHF5074 lacks cyclooxygenase (COX) inhibitory activity, eliminating NSAID-associated gastrointestinal and renal toxicity risks [3] [7]. In vitro, CHF5074 reduces Aβ42 secretion (IC₅₀ = 3.6 µM) in human neuroglioma cells overexpressing APP, without altering Notch cleavage or APP C-terminal fragment levels [3] [7]. Pharmacokinetic studies in rats confirm oral bioavailability (50%) and a plasma half-life of ~20 hours, supporting once-daily dosing [3]. These properties positioned CHF5074 as a candidate for long-term AD prevention.
Table 2: Key Biochemical Parameters of CHF5074
Property | Value | Experimental System |
---|---|---|
Aβ42 Reduction (IC₅₀) | 3.6 µM | H4swe neuroglioma cells |
COX-1/COX-2 Inhibition | None (up to 100–300 µM) | In vitro enzyme assays |
Notch Cleavage Alteration | None (at 5 µM) | HEK293swe cells |
Plasma Half-Life | ~20 hours | Rat pharmacokinetic study |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7